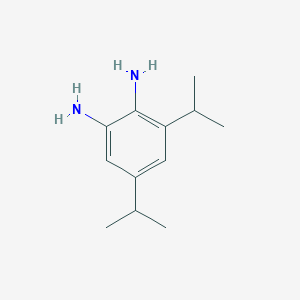
3,5-Di(propan-2-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di(propan-2-yl)benzene-1,2-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMB or TMB dihydrochloride and has a molecular formula of C13H22N2. TMB is a colorless solid that is soluble in water and other polar solvents.
Wirkmechanismus
The mechanism of action of TMB involves the oxidation of TMB by peroxidase in the presence of hydrogen peroxide. The reaction produces a highly reactive intermediate that reacts with oxygen to form a blue-colored product.
Biochemische Und Physiologische Effekte
TMB has been shown to have no significant biochemical or physiological effects on the human body. However, TMB has been reported to cause skin irritation and respiratory tract irritation upon exposure.
Vorteile Und Einschränkungen Für Laborexperimente
TMB is a highly sensitive substrate for the detection of peroxidase activity in biological samples. TMB has a high molar absorptivity and is relatively stable, making it an ideal substrate for use in laboratory experiments. However, TMB has limited applications in the detection of other enzymes and has a low solubility in non-polar solvents.
Zukünftige Richtungen
1. Development of new TMB derivatives with improved solubility and sensitivity for the detection of other enzymes.
2. Investigation of the potential applications of TMB in the field of electrochemistry.
3. Development of TMB-based biosensors for the detection of various analytes in biological samples.
4. Investigation of the mechanism of action of TMB and its interaction with peroxidase.
5. Optimization of the synthesis method for TMB to improve yield and purity.
In conclusion, TMB is a versatile chemical compound that has found numerous applications in scientific research. Its potential applications in various fields make it an important compound for future research.
Synthesemethoden
The synthesis of TMB involves the reaction between 3,5-dibromoaniline and isopropylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper. The product obtained is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
TMB has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and analytical chemistry. TMB is commonly used as a substrate for the detection of peroxidase activity in biological samples. The reaction between TMB and peroxidase produces a blue-colored product that can be measured spectrophotometrically.
Eigenschaften
CAS-Nummer |
112121-82-1 |
|---|---|
Produktname |
3,5-Di(propan-2-yl)benzene-1,2-diamine |
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
3,5-di(propan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,13-14H2,1-4H3 |
InChI-Schlüssel |
UEYMSDNDMQRAGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |
Synonyme |
1,2-Benzenediamine, 3,5-bis(1-methylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



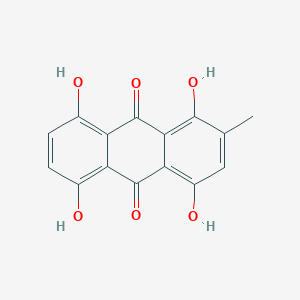


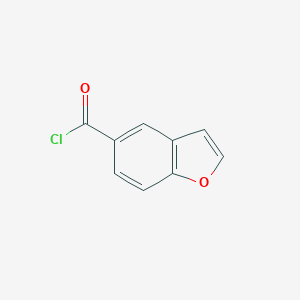
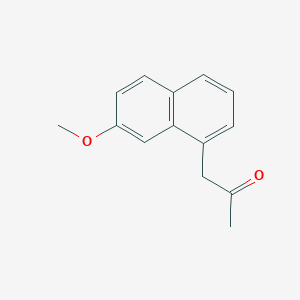
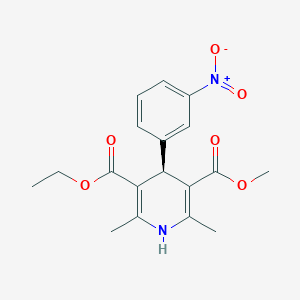
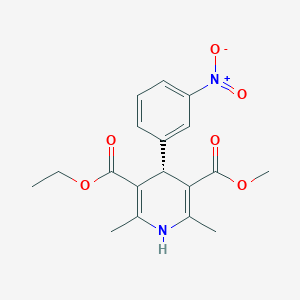
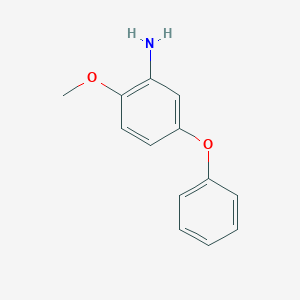

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

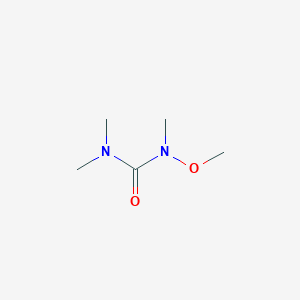

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)